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Compound of Interest

Compound Name: Tyrosinase-IN-22

Cat. No.: B1227107

This technical guide provides a comprehensive overview of Tyrosinase-IN-22, a potent
tyrosinase inhibitor also identified as 5-Chloro-2-mercaptobenzimidazole. This document is
intended for researchers, scientists, and drug development professionals interested in its
synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties

Tyrosinase-IN-22 is a solid, white to yellowish crystalline powder.[1][2] Its core structure is a
benzimidazole ring with a chlorine substituent and a thiol group. Key physicochemical
properties are summarized in the table below.
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Property Value Reference
CAS Number 25369-78-2 [11[2][3][41[5]16]
Molecular Formula C7HsCINzS [2][3]
Molecular Weight 184.64 g/mol [2]

5-chloro-1,3-dihydro-2H-
IUPAC Name o ) [3]
benzimidazole-2-thione

5-Chloro-2-
Synonyms mercaptobenzimidazole, [1]

Tyrosinase-IN-22

Melting Point >250 °C [3]
White to yellowish crystalline
Appearance [11[2]
powder
Purity >98.0% [2]
Synthesis

The synthesis of 5-Chloro-2-mercaptobenzimidazole can be achieved through the
condensation of 4-chloro-o-phenylenediamine with carbon disulfide. While a specific detailed
protocol for this exact compound is not readily available in the searched literature, a general
and adaptable method for the synthesis of 2-mercaptobenzimidazole derivatives is described.

[317]

Experimental Protocol: Synthesis of 2-
Mercaptobenzimidazole Derivatives

This protocol is adapted from a general method for synthesizing 2-mercaptobenzimidazole
derivatives and can be applied using 4-chloro-o-phenylenediamine as the starting material.[3]

[7]
Materials:

e 4-chloro-o-phenylenediamine
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Carbon disulfide

Absolute ethanol

Sodium hydroxide

Concentrated hydrochloric acid

Procedure:

o Dissolve 4-chloro-o-phenylenediamine in absolute ethanol in an autoclave.

e Add carbon disulfide to the solution.

o Seal the autoclave and heat at 150°C for 15 hours.

 After cooling, transfer the reaction mixture to a beaker.

e Add a 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.

 Acidify the mixture with concentrated hydrochloric acid to precipitate the 5-Chloro-2-
mercaptobenzimidazole.

« Filter the precipitate, dry it, and recrystallize from an ethanol/water mixture.

Recrystallize
0ol Reaction M\xlure)—P(Add 10% NaOH)—V[Amdvfy with conc. HCI )—»[Fmev Precipitate )—»[Dvy Precipitate )—»[(Emanﬂmme,) —>

5-Chloro-2-mercaptobenzimidazole

Click to download full resolution via product page

Synthesis workflow for 5-Chloro-2-mercaptobenzimidazole.

Biological Activity

Tyrosinase-IN-22 is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1]
It also exhibits significant antioxidant properties.
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Tyrosinase Inhibition

Tyrosinase-IN-22 inhibits both the monophenolase and diphenolase activities of tyrosinase.
The inhibitory concentrations (ICso) against L-tyrosine and L-DOPA as substrates have been

determined.
Substrate ICs0 (NM) Reference
L-tyrosine 60 [1]
L-DOPA 30 [1]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome formation from
the oxidation of L-DOPA by mushroom tyrosinase.[8]

Materials:

e Mushroom Tyrosinase

L-DOPA (3,4-dihydroxyphenylalanine)

Phosphate buffer (pH 6.8)

Tyrosinase-IN-22 (test compound)

Kojic acid (positive control)

96-well microplate

Spectrophotometer
Procedure:
e Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

» Prepare various concentrations of Tyrosinase-IN-22 and kojic acid in a suitable solvent.
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e In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound or
positive control.

« Initiate the reaction by adding the L-DOPA solution to each well.

e Measure the absorbance at 450-475 nm at regular intervals to determine the rate of
dopachrome formation.

o Calculate the percentage of tyrosinase inhibition for each concentration of the test
compound.

» Determine the ICso value by plotting the percentage of inhibition against the inhibitor
concentration.

Prepare Solutions: A
Tyrosinase Add to 96-well plate:

@—» - L-DOPA ~ T- EJL;fif:arxse @ﬁ?al{é?e.;zﬁ;@—»@ea&‘ggj?sonﬁ?nCi—»@alculate % InhibitiorD—»E)etermine IC50 VaIue}—»@
- Test Compound Y

_ Buffer - Test Compound

Click to download full resolution via product page

Workflow for the tyrosinase inhibition assay.

Antioxidant Activity

The antioxidant potential of Tyrosinase-IN-22 can be evaluated using the DPPH (2,2-diphenyl-
1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of the test compound to scavenge the stable DPPH free
radical.[4][9]

Materials:
e DPPH (2,2-diphenyl-1-picrylhydrazyl)

e Methanol or Ethanol
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Tyrosinase-IN-22 (test compound)

Ascorbic acid (positive control)

96-well microplate

Spectrophotometer

Procedure:

e Prepare a stock solution of DPPH in methanol or ethanol.

o Prepare various concentrations of Tyrosinase-IN-22 and ascorbic acid.
e In a 96-well plate, add the DPPH solution to each well.

e Add the test compound or positive control to the respective wells.
 Incubate the plate in the dark at room temperature for 30 minutes.

e Measure the absorbance at 517 nm.

o Calculate the percentage of DPPH radical scavenging activity.

o Determine the ICso value, which is the concentration of the compound that scavenges 50%
of the DPPH radicals.

Prepare Solutions:

- DPPH Mix DPPH solution with Incubate in Dark Measure Absorbance @
®—> - Test Compound Gest Compound/Control (30 minutes) jﬁ[ (517 nm) Halculate o SRR AcuvnD—>[De1erm|ne sy Value)—>@

- Control

Click to download full resolution via product page

Workflow for the DPPH antioxidant assay.

Mechanism of Action: Anti-Melanogenic Properties
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Tyrosinase-IN-22 exerts its anti-melanogenic effects not only by directly inhibiting the
tyrosinase enzyme but also potentially by modulating the signaling pathways that regulate its
expression. The primary pathway controlling melanogenesis is the cCAMP/PKA/CREB/MITF
signaling cascade.[9][10][11]

Upon stimulation by factors such as a-melanocyte-stimulating hormone (a-MSH), the
intracellular levels of cyclic AMP (CAMP) increase, leading to the activation of Protein Kinase A
(PKA).[9][11] PKA then phosphorylates the cAMP response element-binding protein (CREB),
which in turn upregulates the expression of the Microphthalmia-associated Transcription Factor
(MITF).[9][10][11] MITF is the master regulator of melanogenic gene expression, including the
gene for tyrosinase.[12]

Benzimidazole-based inhibitors have been shown to interrupt this pathway. It is proposed that
Tyrosinase-IN-22 may interfere with the phosphorylation of CREB, thereby suppressing the
expression of MITF and subsequently reducing the production of tyrosinase.[13]
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Proposed mechanism of action for Tyrosinase-IN-22 in the melanogenesis signaling pathway.
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Conclusion

Tyrosinase-IN-22 (5-Chloro-2-mercaptobenzimidazole) is a highly effective inhibitor of the
tyrosinase enzyme, with demonstrated anti-melanogenic and antioxidant properties. Its
mechanism of action likely involves both direct enzyme inhibition and the downregulation of
tyrosinase expression through the modulation of the cAMP/PKA/CREB/MITF signaling
pathway. This profile makes it a compelling candidate for further research and development in
the fields of dermatology and cosmetology for the treatment of hyperpigmentation disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Tyrosinase-IN-22 (CAS No.
25369-78-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1227107#tyrosinase-in-22-cas-number-25369-78-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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